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molecular formula C11H11NO3S B8654584 N-(5-Ethynylthiophene-2-carbonyl)-2-methylalanine CAS No. 919098-98-9

N-(5-Ethynylthiophene-2-carbonyl)-2-methylalanine

Cat. No. B8654584
M. Wt: 237.28 g/mol
InChI Key: WVKZGFFUUAUJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062034B2

Procedure details

Prepared analogously to Example 3-a from 2-[(5-ethynyl-thiophen-2-yl)-carbonylamino]-2-methyl-propionic acid in acetic anhydride at 65° C. with subsequent purification by chromatography on silica gel with the eluant (petroleum ether/ethyl acetate=2:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][C:6]([C:8]([NH:10][C:11]([CH3:16])([CH3:15])[C:12]([OH:14])=[O:13])=O)=[CH:5][CH:4]=1)#[CH:2]>C(OC(=O)C)(=O)C>[C:1]([C:3]1[S:7][C:6]([C:8]2[O:13][C:12](=[O:14])[C:11]([CH3:16])([CH3:15])[N:10]=2)=[CH:5][CH:4]=1)#[CH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(S1)C(=O)NC(C(=O)O)(C)C
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#C)C1=CC=C(S1)C=1OC(C(N1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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